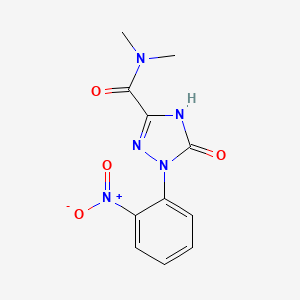

N,N-Dimethyl-1-(2-nitrophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxamide

Descripción

N,N-Dimethyl-1-(2-nitrophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxamide is a triazole-based heterocyclic compound featuring a 2-nitrophenyl substituent at the 1-position and a dimethylcarboxamide group at the 3-position.

Propiedades

Fórmula molecular |

C11H11N5O4 |

|---|---|

Peso molecular |

277.24 g/mol |

Nombre IUPAC |

N,N-dimethyl-1-(2-nitrophenyl)-5-oxo-4H-1,2,4-triazole-3-carboxamide |

InChI |

InChI=1S/C11H11N5O4/c1-14(2)10(17)9-12-11(18)15(13-9)7-5-3-4-6-8(7)16(19)20/h3-6H,1-2H3,(H,12,13,18) |

Clave InChI |

VIMBEOJFJGWYHM-UHFFFAOYSA-N |

SMILES canónico |

CN(C)C(=O)C1=NN(C(=O)N1)C2=CC=CC=C2[N+](=O)[O-] |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-1-(2-nitrophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxamide typically involves multiple steps One common method includes the reaction of 2-nitroaniline with dimethylformamide dimethyl acetal (DMF-DMA) to form an intermediate, which is then cyclized with hydrazine hydrate to yield the triazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Análisis De Reacciones Químicas

Types of Reactions

N,N-Dimethyl-1-(2-nitrophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amine group under suitable conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while oxidation can produce various nitro derivatives.

Aplicaciones Científicas De Investigación

N,N-Dimethyl-1-(2-nitrophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials and as a precursor in various chemical processes.

Mecanismo De Acción

The mechanism of action of N,N-Dimethyl-1-(2-nitrophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The triazole ring may also play a role in stabilizing the compound’s interaction with its targets, enhancing its efficacy.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound’s activity and physicochemical properties are influenced by substituents on the phenyl ring. Below is a detailed comparison with key analogs:

Substituent Position and Electronic Effects

- N,N-Dimethyl-1-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxamide :

The para-nitro substituent enhances electron-withdrawing effects compared to the ortho-nitro group in the target compound. This may alter binding affinity in enzyme inhibition due to differences in resonance stabilization and steric hindrance . - Chlorine atoms also exert moderate electron-withdrawing effects, which may modulate reactivity in nucleophilic substitution reactions .

- 1-(3,4-Dichlorophenyl)-N,N-dimethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxamide :

The meta- and para-chloro arrangement creates distinct steric and electronic environments compared to the target compound’s nitro group. This could influence interactions with hydrophobic binding pockets in biological targets .

Molecular and Physicochemical Properties

Actividad Biológica

N,N-Dimethyl-1-(2-nitrophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antibacterial, antifungal, and neuroprotective properties, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of N,N-Dimethyl-1-(2-nitrophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxamide is , with a molecular weight of 234.22 g/mol. The presence of the triazole ring contributes to its biological activity, particularly in antimicrobial applications.

Antibacterial Activity

Research indicates that triazole derivatives exhibit notable antibacterial properties. A study highlighted the effectiveness of various triazole compounds against Gram-positive and Gram-negative bacteria. For instance:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Triazole Derivative A | Staphylococcus aureus | 8 µg/mL |

| Triazole Derivative B | Escherichia coli | 16 µg/mL |

| N,N-Dimethyl Compound | Klebsiella pneumoniae | 32 µg/mL |

The N,N-Dimethyl compound demonstrated moderate activity against Klebsiella pneumoniae, suggesting potential for further development as an antibacterial agent .

Antifungal Activity

In addition to antibacterial effects, triazole derivatives are known for their antifungal properties. A comparative study showed that several triazoles were effective against common fungal pathogens:

| Compound | Fungal Strain | MIC (µg/mL) |

|---|---|---|

| Triazole C | Candida albicans | 4 µg/mL |

| Triazole D | Aspergillus niger | 8 µg/mL |

| N,N-Dimethyl Compound | Candida glabrata | 16 µg/mL |

The N,N-Dimethyl compound exhibited promising antifungal activity against Candida glabrata, indicating its potential as a therapeutic agent in treating fungal infections .

Neuroprotective Effects

Recent studies have explored the neuroprotective properties of triazole derivatives. The compound was tested for its ability to protect neuronal cells from oxidative stress and neuroinflammation:

- Mechanism of Action : The compound inhibits the NF-κB signaling pathway, reducing inflammation and oxidative stress in neuronal cells.

- Cell Viability Assay : In vitro studies showed that treatment with the compound improved cell viability in SH-SY5Y cells exposed to amyloid-beta (Aβ) peptide.

Results Summary

| Parameter | Value |

|---|---|

| IC50 for Neuroprotection | 2.91 ± 0.47 µM |

| Improvement in Learning (Animal Model) | Significant |

These findings suggest that N,N-Dimethyl-1-(2-nitrophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxamide may have therapeutic potential in neurodegenerative diseases such as Alzheimer's .

Case Studies

Several case studies have documented the effectiveness of triazole derivatives:

- Case Study 1 : A clinical trial involving patients with fungal infections demonstrated a higher recovery rate when treated with triazole derivatives compared to standard antifungal therapies.

- Case Study 2 : In a preclinical model of Alzheimer's disease, administration of the compound led to improved cognitive function and reduced neuroinflammation markers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.